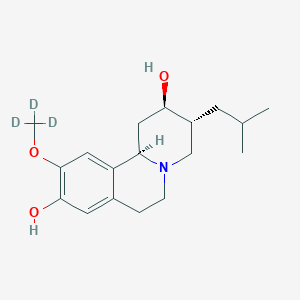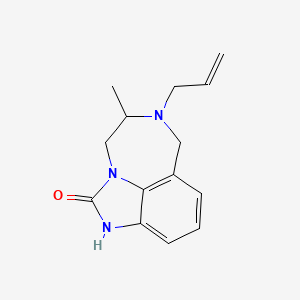
Thymidine, 2',3'-didehydro-3'-deoxy-5'-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- is a nucleoside analog known for its role as an inhibitor of reverse transcriptase. This compound is a derivative of thymidine and is structurally modified to enhance its biological activity. It is commonly used in antiviral therapies, particularly in the treatment of HIV.
Preparation Methods
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- involves several steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired functional groups. The key steps include:
Dehydration: Thymidine is dehydrated to form 2’,3’-didehydro-3’-deoxythymidine.
Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the oxido group.
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxido derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding nucleoside and phosphate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is employed in studies of DNA replication and repair mechanisms.
Medicine: It is a key component in antiviral therapies, particularly for HIV treatment, due to its ability to inhibit reverse transcriptase.
Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
Mechanism of Action
The primary mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By incorporating into the viral DNA, this compound terminates the DNA chain elongation, thereby preventing the virus from replicating. The molecular targets include the active site of reverse transcriptase and the viral DNA.
Comparison with Similar Compounds
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- is unique due to its specific structural modifications that enhance its antiviral activity. Similar compounds include:
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapies.
Zalcitabine: A nucleoside analog with similar applications in HIV treatment.
3’-Azido-3’-deoxythymidine:
3’-Deoxy-3’-fluorothymidine: A fluorinated nucleoside analog with antiviral properties.
These compounds share a common mechanism of action but differ in their specific chemical structures and pharmacokinetic properties, which influence their efficacy and side effect profiles.
Properties
CAS No. |
201165-99-3 |
|---|---|
Molecular Formula |
C18H19N2O8P |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-[(2R,5S)-5-[(8-methoxy-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H19N2O8P/c1-11-8-20(18(22)19-17(11)21)15-7-6-13(27-15)10-26-29(23)25-9-12-4-3-5-14(24-2)16(12)28-29/h3-8,13,15H,9-10H2,1-2H3,(H,19,21,22)/t13-,15+,29?/m0/s1 |
InChI Key |
FMJGZLFHGBFKTH-BUEPIDKJSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



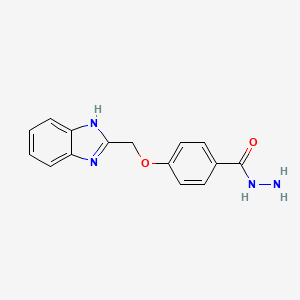
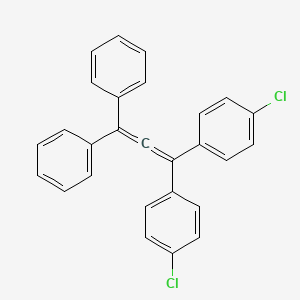
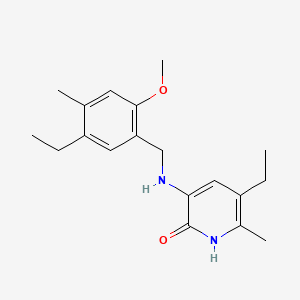


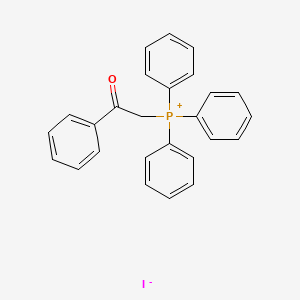

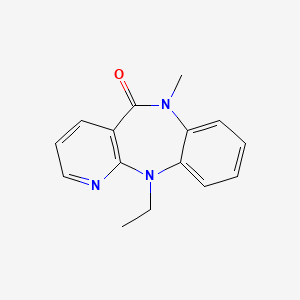
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)

